molecular formula C7H14N2O2 B12871029 3-Methyl-5-(2-(methylamino)ethyl)oxazolidin-2-one

3-Methyl-5-(2-(methylamino)ethyl)oxazolidin-2-one

Cat. No.: B12871029
M. Wt: 158.20 g/mol
InChI Key: BWMNEHPDQYFKGN-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-(methylamino)ethyl)oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The compound’s structure features a five-membered ring containing oxygen and nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-(methylamino)ethyl)oxazolidin-2-one typically involves the reaction of 3-methyl-2-oxazolidinone with methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes purification steps such as fractional freezing and drying over molecular sieves to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-(methylamino)ethyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxazolidinone ring .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-(methylamino)ethyl)oxazolidin-2-one involves its interaction with bacterial ribosomes. The compound binds to the 50S subunit of the ribosome, inhibiting protein synthesis and thereby exerting its antibacterial effects. This unique mechanism helps in combating bacterial strains that are resistant to other antibiotics .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with potent antibacterial activity.

    Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

3-methyl-5-[2-(methylamino)ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H14N2O2/c1-8-4-3-6-5-9(2)7(10)11-6/h6,8H,3-5H2,1-2H3

InChI Key

BWMNEHPDQYFKGN-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CN(C(=O)O1)C

Origin of Product

United States

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